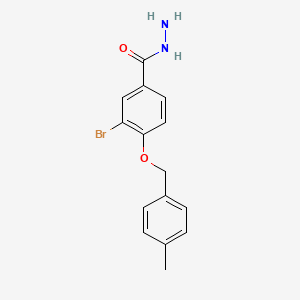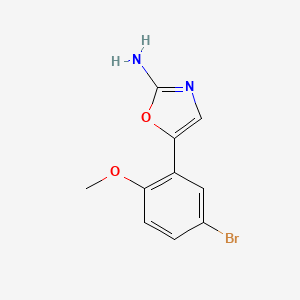
2'-Propargyladenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Propargyladenosine is a modified nucleoside analog of adenosine, characterized by the presence of a propargyl group at the 2’ position of the ribose sugar. This compound is notable for its applications in click chemistry, a powerful and versatile chemical synthesis technique. The molecular formula of 2’-Propargyladenosine is C13H15N5O4, and it has a molecular weight of 305.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Propargyladenosine typically involves the modification of adenosine through the introduction of a propargyl group. One common method includes the use of propargyl bromide in the presence of a base to achieve the desired substitution at the 2’ position of the ribose sugar. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods: While specific industrial production methods for 2’-Propargyladenosine are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring high purity of the final product, and implementing efficient purification techniques such as high-performance liquid chromatography (HPLC) to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2’-Propargyladenosine undergoes various chemical reactions, including:
Click Chemistry Reactions:
Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Copper (I) Catalysts: Used in click chemistry reactions to facilitate the cycloaddition process.
Azide Compounds: React with the alkyne group in 2’-Propargyladenosine to form triazole derivatives.
Major Products:
Scientific Research Applications
2’-Propargyladenosine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2’-Propargyladenosine primarily involves its incorporation into RNA molecules. Once incorporated, it can be detected and modified through click chemistry reactions. This allows researchers to study RNA synthesis, dynamics, and interactions in living cells. The compound’s ability to form stable triazole linkages with azide-containing molecules makes it a valuable tool for bioconjugation and molecular labeling .
Comparison with Similar Compounds
Adenosine Phosphate: A naturally occurring nucleoside involved in energy transfer within cells.
Acadesine: An adenosine analog used as a cardioprotective agent.
Clofarabine: A nucleoside analog used in the treatment of certain types of leukemia.
Fludarabine Phosphate: A chemotherapy medication used to treat hematological malignancies.
Vidarabine: An antiviral drug used to treat herpes simplex virus infections.
Uniqueness: 2’-Propargyladenosine is unique due to its propargyl group, which enables it to participate in click chemistry reactions. This property distinguishes it from other adenosine analogs and makes it particularly useful for applications in bioconjugation, molecular labeling, and the study of RNA dynamics .
Properties
Molecular Formula |
C13H15N5O4 |
|---|---|
Molecular Weight |
305.29 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-ol |
InChI |
InChI=1S/C13H15N5O4/c1-2-3-21-10-9(20)7(4-19)22-13(10)18-6-17-8-11(14)15-5-16-12(8)18/h1,5-7,9-10,13,19-20H,3-4H2,(H2,14,15,16)/t7-,9-,10-,13-/m1/s1 |
InChI Key |
ROHGEAZREAFNTO-QYVSTXNMSA-N |
Isomeric SMILES |
C#CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
Canonical SMILES |
C#CCOC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-3-methoxy-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B13009738.png)
![Ethyl thieno[2,3-d]pyrimidine-4-carboxylate](/img/structure/B13009747.png)
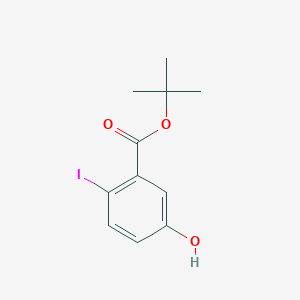
![6-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13009760.png)
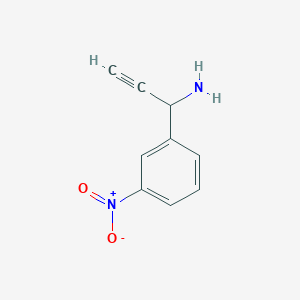
![ethyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate](/img/structure/B13009774.png)
![1-(3-Amino-6-isopropylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B13009786.png)
![5-Amino-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B13009787.png)
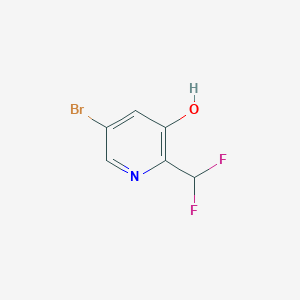
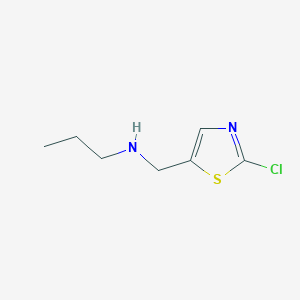
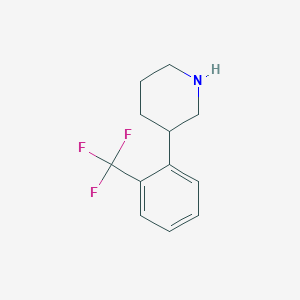
![(1R,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine](/img/structure/B13009820.png)
